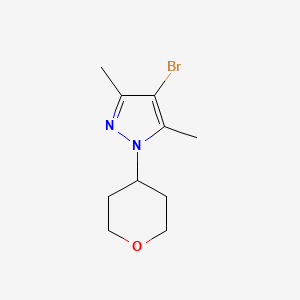

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Attachment of the tetrahydropyran moiety: This step may involve the reaction of the pyrazole intermediate with a tetrahydropyranyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

Reduction: Reduction reactions could target the bromine atom or the pyrazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dehalogenated or hydrogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 4-bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis revealed that the bromine substituent plays a crucial role in enhancing the anticancer activity by interacting with specific cellular targets .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that pyrazole derivatives possess broad-spectrum antibacterial and antifungal activities. The presence of the tetrahydro-pyran moiety is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and activity against microbial pathogens .

Anti-inflammatory Effects

In vivo studies have suggested that this compound exhibits anti-inflammatory properties. The compound was tested in animal models for conditions such as arthritis and showed a reduction in inflammatory markers, indicating its potential for therapeutic use in inflammatory diseases .

Synthesis of Functional Materials

The unique properties of this compound allow it to be utilized in synthesizing functional materials. For example, it can serve as a building block for creating polymers with specific thermal and mechanical properties. Its ability to undergo various chemical transformations makes it suitable for developing advanced materials used in electronics and coatings .

Photophysical Properties

Research has explored the photophysical properties of pyrazole derivatives, including their potential use in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has been shown to enhance light emission efficiency due to its favorable energy levels .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Inhibition of cancer cell lines with IC50 values < 10 µM. |

| Study B | Antimicrobial Testing | Effective against Gram-positive bacteria with MIC values < 50 µg/mL. |

| Study C | Anti-inflammatory Effects | Significant reduction in paw edema in animal models (p < 0.05). |

| Study D | Material Science | Enhanced photoluminescence when incorporated into polymer films. |

Mecanismo De Acción

The mechanism of action of 4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethyl-1H-pyrazole: Lacks the bromine and tetrahydropyran moieties.

4-Bromo-1H-pyrazole: Lacks the methyl and tetrahydropyran moieties.

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Lacks the bromine and methyl groups.

Uniqueness

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

4-Bromo-3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS: 1339665-24-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H15BrN2O with a molecular weight of approximately 259.15 g/mol. The compound features a bromine substituent at the 4-position of the pyrazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1339665-24-5 |

| Molecular Formula | C10H15BrN2O |

| Molecular Weight | 259.15 g/mol |

| Purity | 97% |

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

A study demonstrated that pyrazole derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, some analogs exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and HCT116 .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of pyrazole derivatives. Research has indicated that certain modifications in the pyrazole structure can enhance anticonvulsant activity, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The SAR analysis for pyrazole compounds highlights the importance of specific substituents on the pyrazole ring. The presence of a bromine atom and a tetrahydro-pyran moiety appears to enhance biological activity significantly. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 4-Bromo-Pyrazole | Bromine at position 4 | Enhanced anticancer activity |

| Dimethyl-Pyrazole | Dimethyl groups at positions 3 and 5 | Increased selectivity for CDK inhibition |

Case Studies

- Anticancer Studies : A recent investigation into various pyrazole derivatives demonstrated that modifications such as bromination and alkylation can lead to increased cytotoxicity against breast cancer cells, with some compounds showing IC50 values lower than standard treatments like doxorubicin .

- Anticonvulsant Activity : In a comparative study, several pyrazole derivatives were tested for their ability to prevent seizures in animal models. The results indicated that compounds with similar structural features to this compound exhibited significant protective effects against induced seizures .

Propiedades

IUPAC Name |

4-bromo-3,5-dimethyl-1-(oxan-4-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-7-10(11)8(2)13(12-7)9-3-5-14-6-4-9/h9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZSZRXMMMCEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCOCC2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.